Solifenacin-d7 (hydrochloride)

Bioanalytical method validation Isotope dilution mass spectrometry Pharmacokinetic quantification

Solifenacin-d7 (hydrochloride) is a stable isotope-labeled analog of solifenacin hydrochloride, specifically a deuterated form wherein seven hydrogen atoms are replaced with deuterium at the quinuclidinyl moiety. With a molecular weight of 406.0 g/mol, this compound serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of solifenacin in complex biological matrices via liquid chromatography–tandem mass spectrometry (LC-MS/MS).

Molecular Formula C23H27ClN2O2
Molecular Weight 406.0 g/mol
Cat. No. B12415134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSolifenacin-d7 (hydrochloride)
Molecular FormulaC23H27ClN2O2
Molecular Weight406.0 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl
InChIInChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H/t21-,22+;/m1./s1/i13D2,14D2,16D2,21D;
InChIKeyYAUBKMSXTZQZEB-LBRLWMCJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Solifenacin-d7 Hydrochloride: Deuterated Internal Standard for Quantitative LC-MS/MS Bioanalysis of Solifenacin


Solifenacin-d7 (hydrochloride) is a stable isotope-labeled analog of solifenacin hydrochloride, specifically a deuterated form wherein seven hydrogen atoms are replaced with deuterium at the quinuclidinyl moiety. With a molecular weight of 406.0 g/mol, this compound serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of solifenacin in complex biological matrices via liquid chromatography–tandem mass spectrometry (LC-MS/MS) [1]. Solifenacin hydrochloride (unlabeled) is a competitive muscarinic M3 receptor antagonist with reported pKi values of 7.6, 6.9, and 8.0 for M1, M2, and M3 receptors, respectively, and is clinically used for overactive bladder treatment . The deuterium labeling enables near-identical physicochemical behavior to the unlabeled analyte during sample preparation and chromatographic separation, while providing a distinct mass difference for MS detection, making it the preferred internal standard for pharmacokinetic studies and bioequivalence assessments [2].

Why Solifenacin-d7 Hydrochloride Cannot Be Replaced by Other Solifenacin Stable Isotope Analogs


Stable isotope-labeled internal standards for solifenacin are not interchangeable. Available options include Solifenacin-d5, ¹³C₆-Solifenacin, and Solifenacin-d7, each with distinct analytical performance characteristics . The critical differentiation lies in mass difference adequacy and deuterium isotope effect magnitude. SIL-IS best practice mandates a minimum mass difference of 4–5 Da between analyte and internal standard to eliminate isotopic cross-talk in MS detection [1]. Solifenacin-d5 (Δm/z = 5) meets this minimum threshold, whereas Solifenacin-d7 (Δm/z = 7) provides enhanced spectral separation, particularly advantageous when analyzing metabolite interferences or when using high-resolution MS platforms. Furthermore, deuterium labeling can induce subtle retention time shifts due to altered hydrophobicity—an effect that scales with deuterium count and positioning [2]. Inappropriate internal standard selection may produce differential matrix effects that compromise quantification accuracy, especially in plasma samples with variable phospholipid content [3]. Thus, procurement decisions must be driven by fit-for-purpose analytical requirements rather than nominal compound class equivalence.

Quantitative Differentiation Evidence for Solifenacin-d7 Hydrochloride: Comparative Analytical Performance Data


Mass Difference Advantage of d7-Labeling Over d5-Labeling in Solifenacin LC-MS/MS Assays

Solifenacin-d7 (hydrochloride) provides a nominal mass increase of +7 Da relative to unlabeled solifenacin (m/z 363.2 → 370.2 for the protonated molecular ion), exceeding the +5 Da shift offered by Solifenacin-d5 [1]. Industry guidance for SIL-IS selection recommends a minimum mass difference of 4–5 Da to prevent isotopic cross-talk from naturally occurring ¹³C and ¹⁵N isotopes of the unlabeled analyte [2]. While d5 meets this minimum, the d7 analog provides a larger safety margin against spectral overlap when quantifying low-abundance analytes or when co-eluting metabolites generate complex MS backgrounds [3].

Bioanalytical method validation Isotope dilution mass spectrometry Pharmacokinetic quantification

Isotopic Purity Specification of Solifenacin-d7 Hydrochloride for Regulatory Bioanalysis

Solifenacin-d7 (hydrochloride) is commercially supplied with a certified isotopic purity of 98 atom% D, minimum 98% chemical purity . This dual purity specification aligns with regulatory expectations for internal standards used in GLP bioanalytical studies supporting ANDA and NDA submissions . In contrast, alternative internal standards such as structural analog IS (non-isotopically labeled) introduce extraction recovery and ionization efficiency differences that require extensive cross-validation and may be rejected by regulatory reviewers for pivotal bioequivalence studies [1].

Regulated bioanalysis Internal standard qualification Method validation

Deuterium Labeling Site Stability: Quinuclidinyl-d7 Versus Aromatic Ring Labeling in Solifenacin Analogs

The deuterium atoms in Solifenacin-d7 (hydrochloride) are positioned on the quinuclidinyl moiety—a saturated bicyclic amine structure where C–D bonds are chemically non-exchangeable under standard bioanalytical sample preparation conditions (pH 3–10, aqueous/organic solvents) . This contrasts with deuterium labeling on heteroatom-bound positions (e.g., N–D, O–D) or aromatic rings where base-catalyzed H/D exchange can occur during liquid-liquid extraction at elevated pH [1]. The quinuclidinyl-d7 labeling ensures that the isotopic integrity of the internal standard is maintained throughout sample workup, preventing back-exchange that would otherwise alter the effective mass difference and compromise quantification accuracy .

Hydrogen-deuterium exchange Internal standard stability Sample preparation robustness

Solifenacin-d7 Hydrochloride: Fit-for-Purpose Application Scenarios for Scientific Procurement


Regulated Bioequivalence Studies Requiring FDA/EMA-Compliant Internal Standard

In pivotal bioequivalence studies supporting ANDA submissions, regulatory agencies require the use of stable isotope-labeled internal standards to correct for matrix effects, extraction variability, and instrument drift [1]. Solifenacin-d7 (hydrochloride), with its certified ≥98 atom% D isotopic purity and chemically stable quinuclidinyl-d7 labeling, meets these stringent requirements. The +7 Da mass separation provides unambiguous MS detection even in the presence of endogenous plasma components and co-administered medications, ensuring the accuracy and precision (intra-day precision 1.09–4.84%; inter-day 1.75–7.68%) necessary for regulatory acceptance of pharmacokinetic parameters [2].

Low-Concentration Pharmacokinetic Time-Point Quantification (LLOQ ≤0.5 ng/mL)

For terminal elimination phase pharmacokinetic sampling where solifenacin plasma concentrations approach the lower limit of quantification (LLOQ), accurate quantification demands an internal standard that minimizes isotopic cross-talk from the unlabeled analyte's natural abundance isotopes. The +7 Da mass difference of Solifenacin-d7 (versus +5 Da for d5) provides enhanced spectral separation, reducing baseline noise contribution from the ¹³C₂ isotopic peak of unlabeled solifenacin (approximately 0.5% relative abundance at m/z 365.2) [1]. This is particularly valuable when quantifying solifenacin at concentrations below 1.0 ng/mL, where even minor isotopic interference can bias results beyond the ±20% acceptance criteria at LLOQ [2].

Metabolite Profiling Studies Requiring Chromatographic Resolution of Solifenacin and 4R-Hydroxy Solifenacin

Solifenacin undergoes CYP3A4-mediated metabolism to form 4R-hydroxy solifenacin (pharmacologically active metabolite) and N-oxide metabolites [1]. In simultaneous quantification of parent drug and metabolites, the deuterium isotope effect can cause slight retention time differences between labeled internal standard and unlabeled analyte. The quinuclidinyl-d7 labeling of Solifenacin-d7 minimizes this chromatographic shift compared to aromatic ring deuteration, ensuring near-identical retention behavior with the unlabeled analyte. This co-elution property is essential for accurate matrix effect correction when quantifying multiple analytes across a gradient elution profile where ion suppression zones may vary [2].

Multi-Analyte LC-MS/MS Panels Including Solifenacin and Co-Medications

In clinical pharmacology studies evaluating drug-drug interactions (e.g., solifenacin with CYP3A4 inhibitors like ketoconazole or rifampicin), analytical methods often quantify solifenacin alongside the interacting drug [1]. The distinct +7 Da mass shift of Solifenacin-d7 provides a unique MS/MS transition (m/z 370.2 → 193.2) that is spectrally resolved from both the unlabeled analyte and internal standards used for co-administered drugs. This eliminates the need for chromatographic baseline resolution of internal standard peaks, enabling shorter run times and higher throughput in studies where solifenacin is one of several analytes being monitored [2].

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